N-(6-Bromo-8-ethylquinolin-5-yl)acetamide

描述

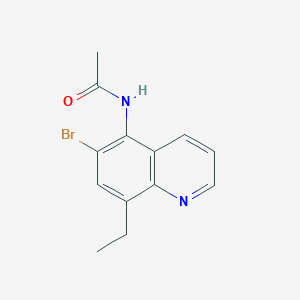

N-(6-Bromo-8-ethylquinolin-5-yl)acetamide is a chemical compound with the molecular formula C13H13BrN2O and a molecular weight of 293.16 g/mol . This compound is characterized by the presence of a bromo group at the 6th position and an ethyl group at the 8th position of the quinoline ring, along with an acetamide functional group at the 5th position.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Bromo-8-ethylquinolin-5-yl)acetamide typically involves the bromination of 8-ethylquinoline followed by acetamidation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The brominated intermediate is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high purity of the final product .

化学反应分析

Types of Reactions

N-(6-Bromo-8-ethylquinolin-5-yl)acetamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The acetamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include substituted quinolines with different functional groups replacing the bromo group.

Oxidation Reactions: Products include quinoline derivatives with oxidized ethyl groups.

Reduction Reactions: Products include amine derivatives of quinoline.

科学研究应用

Antimycobacterial Activity

Recent studies have highlighted the potential of quinoline derivatives, including N-(6-Bromo-8-ethylquinolin-5-yl)acetamide, as antimycobacterial agents. The compound's structural modifications have been shown to enhance its efficacy against Mycobacterium tuberculosis.

Key Findings:

- A series of 4-alkoxyquinolines exhibited significant activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis .

- The lead compounds demonstrated favorable kinetic solubility and stability, with some derivatives showing MIC values as low as 0.03 μM .

Table 1: Antimycobacterial Activity of Quinoline Derivatives

| Compound | MIC (μM) | Activity Type |

|---|---|---|

| This compound | TBD | Antimycobacterial |

| 4-Alkoxyquinoline Derivative 1 | 0.03 | Bacteriostatic |

| 4-Alkoxyquinoline Derivative 2 | 0.22 | Bacteriostatic |

Antitumor Potential

This compound and its analogs have been explored for their cytotoxic effects against various cancer cell lines. The compound's ability to interact with tubulin and inhibit its polymerization has been a focal point of research.

Case Studies:

- One study reported that certain quinoline derivatives induced cell cycle arrest in MDA-MB-231 breast cancer cells, significantly increasing the population in G2 and M phases .

- The compound demonstrated broad-spectrum efficacy with notable cytotoxic activity against multiple tumor types, including non-small cell lung cancer and melanoma .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | GI (%) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | TBD | Tubulin Inhibition |

| Quinoline Derivative A | A549 (Lung Cancer) | 88.16 | Cell Cycle Arrest |

| Quinoline Derivative B | OVCAR (Ovarian Cancer) | 92.11 | Apoptosis Induction |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of quinoline derivatives is crucial for optimizing their therapeutic potential. Modifications to the quinoline scaffold can significantly impact biological activity.

Key Insights:

作用机制

The mechanism of action of N-(6-Bromo-8-ethylquinolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The bromo and acetamide groups play crucial roles in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

相似化合物的比较

Similar Compounds

N-(6-Bromo-8-ethylquinolin-5-yl)benzamide: Similar structure but with a benzamide group instead of an acetamide group.

N-(6-Bromo-8-ethylquinolin-5-yl)carboxamide: Similar structure but with a carboxamide group instead of an acetamide group.

Uniqueness

N-(6-Bromo-8-ethylquinolin-5-yl)acetamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of both bromo and acetamide groups allows for versatile chemical modifications and potential biological activities that may not be observed in similar compounds .

生物活性

N-(6-Bromo-8-ethylquinolin-5-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

1. Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a fused bicyclic structure that includes a nitrogen atom. The presence of bromine and ethyl groups at specific positions on the quinoline ring significantly influences its biological activity. The molecular formula is , with a molecular weight of approximately 273.15 g/mol.

2.1 Antimycobacterial Properties

Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including this compound, against Mycobacterium tuberculosis (Mtb). The compound has been evaluated for its minimum inhibitory concentration (MIC) against various strains of Mtb.

| Compound | MIC (μM) | Reference |

|---|---|---|

| This compound | TBD | |

| 4-Alkoxyquinoline derivatives | 0.06 - 0.24 | |

| Unsubstituted quinolines | >5.8 |

The studies indicate that modifications at the 6-position of the quinoline ring can enhance antimycobacterial activity. For instance, compounds with halogen substitutions showed improved potency compared to unsubstituted analogs .

The proposed mechanism for the antimycobacterial activity involves interference with bacterial cell wall synthesis and disruption of metabolic pathways. The presence of the amide group in quinoline derivatives has been shown to play a critical role in their bioactivity, potentially through interactions with bacterial enzymes or receptors involved in cell wall biosynthesis .

3.1 Cytotoxicity Studies

In addition to its antimycobacterial properties, this compound has been studied for its anticancer potential. Various quinoline derivatives have demonstrated cytotoxic effects against cancer cell lines, with varying degrees of selectivity towards tumor cells over normal cells.

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | HCT116 (colon cancer) | TBD | |

| Other quinoline derivatives | Various | 10 - 50 |

The SAR studies suggest that modifications to the quinoline structure can significantly alter cytotoxicity profiles, affecting both potency and selectivity . For example, compounds with electron-withdrawing groups exhibited enhanced cytotoxicity against certain cancer cell lines.

4. Case Studies

Several case studies have explored the biological activity of this compound:

- Antimycobacterial Efficacy : A study reported that this compound exhibited significant activity against Mtb, with ongoing investigations into its mechanism of action and potential as a lead compound for drug development .

- Cytotoxicity Profiling : In vitro studies indicated that this compound could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction .

5. Conclusion

This compound represents a promising candidate for further research due to its notable biological activities against both microbial pathogens and cancer cells. Continued exploration into its structure-activity relationships and mechanisms will be crucial for developing effective therapeutic agents based on this compound.

Further studies are warranted to optimize its efficacy and selectivity while minimizing potential side effects associated with broader pharmacological profiles.

常见问题

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing N-(6-Bromo-8-ethylquinolin-5-yl)acetamide, and how can substituent positioning affect reaction efficiency?

- Methodological Answer : Optimize synthesis via cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution, leveraging bromine's reactivity at the quinoline C6 position. Ethyl and acetamide groups at C8 and C5 require regioselective protection/deprotection to avoid side reactions. Substituent steric hindrance (e.g., ethyl at C8) may reduce coupling efficiency, necessitating elevated temperatures or Pd-based catalysts .

- Key Data : Similar quinoline derivatives achieved 53–72% yields using palladium catalysts under reflux conditions .

Q. How can researchers validate the molecular structure of this compound post-synthesis?

- Methodological Answer : Use X-ray crystallography (for single crystals) or advanced spectroscopic techniques:

- 1H/13C NMR : Confirm substituent positions via coupling patterns (e.g., ethyl group splitting) and aromatic proton integration.

- HRMS : Verify molecular weight (e.g., calculated vs. observed m/z).

- IR : Identify amide C=O stretching (~1650 cm⁻¹) and quinoline ring vibrations.

- Reference : Structural analogs like 2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide were validated via crystallography .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Monitor purity via HPLC (C18 column, UV detection at 254 nm). Impurity profiles should align with ICH guidelines for pharmaceutical intermediates .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in enzyme inhibition or antiproliferative assays?

- Methodological Answer :

- Enzyme assays : Test against target enzymes (e.g., kinases) using fluorescence-based or colorimetric methods (e.g., Mosmann’s MTT assay for cytotoxicity ).

- Antiproliferative studies : Use cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination via dose-response curves. Compare with structurally related compounds (e.g., brominated quinolines in showed IC50 values of 5.2–6.8 μM ).

- Data Contradiction Analysis : Discrepancies in activity may arise from solubility issues or off-target effects. Validate via orthogonal assays (e.g., Western blot for apoptosis markers).

Q. What computational approaches can predict the binding mode of this compound to biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) using crystal structures of target proteins (e.g., EGFR kinase). Assess binding affinity via MM-GBSA scoring. Validate with MD simulations (NAMD/GROMACS) to analyze stability of ligand-protein interactions.

- Reference : Analogous brominated acetamides showed strong hydrophobic interactions with kinase ATP-binding pockets .

Q. How can researchers address inconsistencies in spectroscopic data during structural characterization?

- Methodological Answer :

- NMR discrepancies : Check for solvent impurities or tautomerism (common in quinolines). Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Mass spec anomalies : Confirm isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio) and rule out adduct formation.

- Case Study : Misassignment of ethyl group splitting in quinoline derivatives was resolved via DEPT-135 NMR .

Q. What strategies mitigate regioselectivity challenges during functionalization of the quinoline core?

- Methodological Answer :

- Directing groups : Introduce temporary groups (e.g., boronic esters) to steer bromination/alkylation to desired positions.

- Metal-mediated catalysis : Use Pd/Ni catalysts to enhance C-H activation at electron-deficient sites (e.g., C5/C8).

- Data Insight : Ethyl groups at C8 can deactivate adjacent positions, requiring harsher conditions for further substitution .

Q. How should researchers evaluate the stability of this compound under physiological conditions for in vivo studies?

- Methodological Answer : Conduct accelerated stability studies (pH 2–9, 37°C) with LC-MS monitoring. Assess hydrolytic degradation (amide bond cleavage) and photostability (ICH Q1B guidelines). Pharmacokinetic studies in rodents can correlate in vitro stability with bioavailability .

Q. Methodological and Regulatory Considerations

Q. What analytical techniques are recommended for quantifying trace impurities in this compound batches?

- Methodological Answer : Use UPLC-MS/MS with a limit of detection (LOD) ≤0.1%. Compare against pharmacopeial standards (e.g., EP impurity profiles for acetamide derivatives ).

Q. How can researchers navigate regulatory requirements for using this compound in preclinical studies?

属性

IUPAC Name |

N-(6-bromo-8-ethylquinolin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O/c1-3-9-7-11(14)13(16-8(2)17)10-5-4-6-15-12(9)10/h4-7H,3H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVAPJVDPQNNLDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C2=C1N=CC=C2)NC(=O)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。